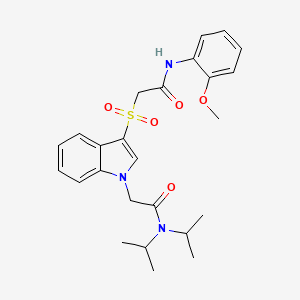

![molecular formula C24H21NO4 B2521068 N-[2-(4-terc-butilfenil)-4-oxo-4H-croman-7-il]furan-2-carboxamida CAS No. 923132-06-3](/img/structure/B2521068.png)

N-[2-(4-terc-butilfenil)-4-oxo-4H-croman-7-il]furan-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide" is a chemically synthesized molecule that appears to be related to the family of furan-2-carboxamides and 4-oxo-4H-chromenes. These compounds have been studied for various biological activities, including antibacterial and antiallergic properties, as well as their potential as tyrosinase inhibitors, which could have implications in the treatment of conditions like hyperpigmentation .

Synthesis Analysis

The synthesis of related furan-2-carboxamide derivatives typically involves the reaction of furan-2-carbonyl chloride with an appropriate amine, followed by further functionalization through reactions such as the Suzuki-Miyaura cross-coupling . In the case of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamides, the synthesis can be carried out using isatoic anhydride, 2-furoic hydrazide, and substituted salicylaldehydes, with the assistance of ultrasound irradiation and a catalyst like p-TSA . These methods highlight the versatility and adaptability of synthetic routes to produce a variety of furan-2-carboxamide derivatives.

Molecular Structure Analysis

Structural and spectral analyses of furan-2-carboxamide derivatives are typically performed using techniques such as IR, 1H NMR, 13C NMR, and LCMS, as well as X-ray crystallography . These analyses confirm the molecular structure and provide insights into the conformation and stereochemistry of the compounds. For instance, the anti-rotamer conformation about the C-N bond and the orientation of the amide O atom relative to the pyran ring O atom are structural features that can be determined .

Chemical Reactions Analysis

The chemical reactivity of furan-2-carboxamide derivatives can be influenced by the presence of various substituents on the furan ring or the amide nitrogen. For example, the introduction of a 4-bromophenyl group can facilitate further reactions such as cross-coupling to produce a range of analogues . The reactivity can also be tailored to produce compounds with specific biological activities, as seen in the synthesis of antiallergic furan-3-carboxamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-carboxamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties, which in turn can impact their biological activity and potential therapeutic applications. The solid-state molecular structure, including crystal packing and intermolecular interactions, can be characterized by X-ray diffraction, and the optimized geometries can be calculated using computational methods like density functional theory (DFT) .

Aplicaciones Científicas De Investigación

- Evaluación de seguridad:

- Evidencia:

- Compuesto 11 (un derivado optimizado):

- Síntesis:

Antioxidante y materiales de contacto con alimentos

Propiedades antiinflamatorias

Modulación del metabolismo lipídico

Síntesis química y derivados

Investigación antimicrobiana y anticancerígena

Mecanismo De Acción

Target of Action

The primary target of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide is the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease . This enzyme plays a crucial role in the life cycle of the SARS-CoV, making it an attractive target for therapeutic intervention.

Mode of Action

Unlike many reported coronavirus 3CL protease inhibitors that act via covalent modification of the enzyme, this compound is a noncovalent inhibitor . It interacts with the enzyme’s binding pockets (S1’, S1, and S2), inhibiting its activity and thus preventing the virus from replicating .

Biochemical Pathways

The inhibition of the SARS-CoV 3CL protease disrupts the viral life cycle. The 3CL protease is responsible for processing the polyproteins that are translated from the viral RNA. By inhibiting this enzyme, the compound prevents the production of functional viral proteins, thereby stopping the virus from replicating .

Result of Action

The result of the compound’s action is the inhibition of SARS-CoV replication . By blocking the activity of the 3CL protease, the compound prevents the virus from producing the proteins it needs to replicate. This could potentially stop the spread of the virus in the host organism .

Direcciones Futuras

The compound provides an excellent starting point for the further design and refinement of 3CLpro inhibitors that act by a noncovalent mechanism of action . Future research could focus on optimizing the structure of this compound to increase its inhibitory activity and exploring its potential as a therapeutic agent for SARS-CoV and other related viruses .

Propiedades

IUPAC Name |

N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c1-24(2,3)16-8-6-15(7-9-16)21-14-19(26)18-11-10-17(13-22(18)29-21)25-23(27)20-5-4-12-28-20/h4-14H,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDXQCMGCAOTDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

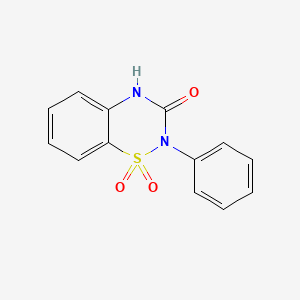

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2520986.png)

![2,6-dichloro-5-fluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2520987.png)

![{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(furan-2-yl)methylidene]amine hydrochloride](/img/structure/B2520988.png)

![2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2520989.png)

![1-(6-chloropyridazin-3-yl)-N-{[4-(piperidine-1-carbonyl)phenyl]methyl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2520990.png)

![2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid](/img/structure/B2520993.png)

![4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol](/img/structure/B2520998.png)

![8-(4-(Tert-butyl)benzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2521002.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide](/img/structure/B2521003.png)

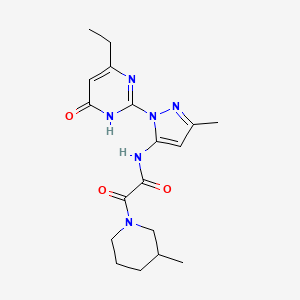

![tert-butyl 3-cyano-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B2521004.png)